3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
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Overview
Description
3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazolo and pyridazinone rings can be formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine: Shares a similar triazolo-pyridazine core but lacks the additional pyrazolo and phenyl groups.
Pyrazolo[3,4-b]pyridine: Contains the pyrazolo-pyridine structure but does not have the triazolo-pyridazine moiety.
Uniqueness
What sets 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(2-prop-2-enoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-4-11-31-17-8-6-5-7-15(17)16-12-20(30)23-22-21(16)13(2)26-29(22)19-10-9-18-25-24-14(3)28(18)27-19/h4-10,16H,1,11-12H2,2-3H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKJMWMLLFTPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3OCC=C)C4=NN5C(=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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